molecular formula C13H11NO2 B13845122 3-Methyl-4-pyridin-2-ylbenzoic acid

3-Methyl-4-pyridin-2-ylbenzoic acid

Cat. No.: B13845122
M. Wt: 213.23 g/mol
InChI Key: CAVVPUXRCHSOSM-UHFFFAOYSA-N
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Description

3-Methyl-4-pyridin-2-ylbenzoic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-pyridin-2-ylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the nitration of benzoic acid followed by reduction and subsequent functionalization to introduce the pyridin-2-yl group . This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods offer advantages in terms of scalability, reproducibility, and cost-effectiveness. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-pyridin-2-ylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Methyl-4-pyridin-2-ylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pyridin-2-yl group is particularly important for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-pyridin-2-ylbenzoic acid is unique due to the presence of both a methyl group and a pyridin-2-yl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

3-methyl-4-pyridin-2-ylbenzoic acid

InChI

InChI=1S/C13H11NO2/c1-9-8-10(13(15)16)5-6-11(9)12-4-2-3-7-14-12/h2-8H,1H3,(H,15,16)

InChI Key

CAVVPUXRCHSOSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=N2

Origin of Product

United States

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